Bepotastine Isopropyl Ester

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Bepotastine Isopropyl Ester (CAS 1807607-93-7), chemically (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate , is an alkyl ester derivative of the second-generation antihistamine Bepotastine (free base, CAS 125602-71-3). It is classified primarily as a Bepotastine process-related impurity and is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial guidelines.

Molecular Formula C24H31ClN2O3
Molecular Weight 431.0 g/mol
Cat. No. B15292861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepotastine Isopropyl Ester
Molecular FormulaC24H31ClN2O3
Molecular Weight431.0 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C24H31ClN2O3/c1-18(2)29-23(28)7-5-15-27-16-12-21(13-17-27)30-24(22-6-3-4-14-26-22)19-8-10-20(25)11-9-19/h3-4,6,8-11,14,18,21,24H,5,7,12-13,15-17H2,1-2H3/t24-/m0/s1
InChIKeyYBHIDMQYSOTASW-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bepotastine Isopropyl Ester: A Critical Reference Standard and Process Impurity for Bepotastine Besilate API


Bepotastine Isopropyl Ester (CAS 1807607-93-7), chemically (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate [1], is an alkyl ester derivative of the second-generation antihistamine Bepotastine (free base, CAS 125602-71-3). It is classified primarily as a Bepotastine process-related impurity and is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial guidelines [2]. Its molecular formula is C24H31ClN2O3, with a molecular weight of 430.97 g/mol . The compound is the isopropyl ester analog of the carboxylic acid moiety present in the active pharmaceutical ingredient (API) Bepotastine [3]. Its differentiation arises not from pharmacological activity but from its defined chemical identity and critical role in ensuring the purity, safety, and regulatory compliance of Bepotastine besilate drug products.

Why Other Bepotastine Analogs or Esters Cannot Replace Bepotastine Isopropyl Ester in Analytical Workflows


In the context of pharmaceutical quality control (QC) and analytical method validation (AMV), a reference standard or impurity marker is not interchangeable with its structural analogs. Substituting Bepotastine Isopropyl Ester with the API (Bepotastine free base, CAS 125602-71-3, MW 388.9) or another ester like Bepotastine n-Butyl Ester (MW ~459) is analytically invalid [1]. Each compound has a unique chemical structure, molecular weight, retention time, and spectral fingerprint . For an ANDA filing or a cGMP-compliant QC lab, using the incorrect standard would compromise the accuracy of impurity quantification, peak identification during forced degradation studies, and ultimately, the demonstration of product purity and safety [2]. Regulatory bodies (e.g., US FDA, EMA) mandate the use of a well-characterized standard that is chemically identical to the specific impurity being monitored. Bepotastine Isopropyl Ester is the definitive marker for this specific process-related impurity; its substitution with a 'similar' compound would fail a regulatory audit and could lead to incorrect batch release decisions.

Quantitative Differentiation: Bepotastine Isopropyl Ester vs. Closest Analogs in Analytical and Regulatory Contexts


Molecular Identity: Bepotastine Isopropyl Ester vs. API and Other Esters

The primary differentiation of Bepotastine Isopropyl Ester from the Bepotastine API and other ester impurities is its unique molecular weight and formula. The API, Bepotastine (free base), has a molecular weight of 388.89 g/mol [1]. In contrast, Bepotastine Isopropyl Ester has a molecular weight of 430.97 g/mol . Another related ester impurity, Bepotastine n-Butyl Ester, has a molecular weight of 445.0 g/mol . This difference of approximately 42 Da (between API and isopropyl ester) and 14 Da (between isopropyl and n-butyl ester) is analytically significant. In HPLC and LC-MS/MS methods, these compounds will exhibit distinct retention times and unique mass-to-charge (m/z) ratios, enabling unambiguous identification and quantification in complex pharmaceutical matrices . Using the incorrect standard would lead to misidentification of peaks and inaccurate purity assessment.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Structural Confirmation: NMR and HPLC Differentiation from API

The replacement of the carboxylic acid proton in Bepotastine with an isopropyl group fundamentally alters the compound's spectral and chromatographic properties. 1H NMR spectra for Bepotastine Isopropyl Ester exhibit a characteristic septet for the isopropyl methine proton (CH-(CH3)2) and a doublet for the gem-dimethyl groups, which are absent in the API . In HPLC analysis, the increased lipophilicity conferred by the ester group results in a longer retention time compared to the more polar Bepotastine free acid, a critical factor for method development [1]. This ensures that the impurity peak is well-resolved from the API peak in stability-indicating methods. For instance, in a reversed-phase HPLC method, the relative retention time (RRT) of the isopropyl ester would be greater than 1.0 relative to Bepotastine [2].

Spectroscopy Chromatography Process Chemistry

Regulatory Application: ANDA and DMF Filing Support

The primary and most critical differentiator for Bepotastine Isopropyl Ester is its explicit designation for use in regulatory filings. The compound is supplied specifically for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Bepotastine' [1]. This is in contrast to Bepotastine API or simple salts (e.g., besilate), which are used for clinical or therapeutic research. Vendors explicitly market this compound for 'ANDA Filing' and 'DMF Filing' [2]. This defined application is a direct result of its identity as a known process impurity of Bepotastine . Procuring a reference standard labeled for R&D use only does not fulfill the same traceability and characterization requirements for a QC lab operating under cGMP.

Regulatory Affairs Generic Pharmaceuticals Quality Control

Definitive Application Scenarios for Bepotastine Isopropyl Ester in Analytical and Pharmaceutical Development


Forced Degradation Studies to Establish Stability-Indicating Methods

Bepotastine Isopropyl Ester is an ideal system suitability marker or a reference compound for forced degradation studies. In such studies, a Bepotastine API sample is subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products [1]. By spiking the stressed sample with Bepotastine Isopropyl Ester, an analytical chemist can confirm that the HPLC method has sufficient resolution to separate this known ester impurity from the API and other degradants, thereby proving the method is 'stability-indicating'—a core requirement for ICH Q1A(R2) compliance [2]. Its unique retention time (RRT > 1.0) relative to Bepotastine makes it a practical internal marker .

ANDAs for Generic Bepotastine Besilate Ophthalmic Solutions

For a generic manufacturer seeking FDA approval for a Bepotastine Besilate ophthalmic solution (generic Bepreve), the ANDA must demonstrate that the generic product's impurity profile is comparable to the Reference Listed Drug (RLD) [1]. Bepotastine Isopropyl Ester is a known process-related impurity [2]. Procuring a high-purity, fully characterized reference standard of this exact compound is mandatory for developing a validated HPLC method to accurately quantify its levels in drug product batches . This data is submitted in the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA and is a key determinant of regulatory approval.

QC Batch Release Testing in cGMP Manufacturing

In a cGMP-compliant manufacturing facility producing Bepotastine besilate drug substance or drug product, each batch must undergo QC release testing against established specifications for known impurities [1]. Bepotastine Isopropyl Ester is a critical component of the impurity standard mix. Its well-defined chromatographic peak and spectral signature (via LC-MS) allow QC analysts to accurately identify and quantify its presence, ensuring that the batch meets the strict ICH Q3A/B impurity thresholds before being released for clinical or commercial use [2]. This process safeguards patient safety and ensures batch-to-batch consistency.

Analytical Method Development and Validation (AMV) for CROs

Contract Research Organizations (CROs) specializing in pharmaceutical analysis require a complete suite of impurity standards to develop and validate robust, transferable HPLC methods for their clients [1]. Bepotastine Isopropyl Ester is a specific and well-characterized tool for this purpose. Its use in method development allows a CRO to establish critical parameters like resolution, linearity, accuracy, and precision for this specific impurity [2]. This ensures the final method can be successfully transferred to the client's QC laboratory or a third-party testing facility, a key deliverable in an analytical services contract.

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